MIC90 Against Trichophyton rubrum: Amorolfine Demonstrates Superior Potency to Ciclopirox but Inferior to Terbinafine
In a study of 32 clinical isolates, the MIC90 of amorolfine against T. rubrum was 0.25 μg/mL, which was 2-fold lower (more potent) than that of ciclopirox (MIC90 = 0.5 μg/mL), but 8.3-fold higher (less potent) than that of terbinafine (MIC90 = 0.03 μg/mL) [1]. This places amorolfine's potency between these two commonly used topical agents, indicating a specific niche in susceptibility testing panels.
| Evidence Dimension | In vitro antifungal activity (MIC90) |
|---|---|
| Target Compound Data | 0.25 μg/mL |
| Comparator Or Baseline | Ciclopirox (0.5 μg/mL); Terbinafine (0.03 μg/mL) |
| Quantified Difference | Amorolfine is 2x more potent than ciclopirox, but 8.3x less potent than terbinafine. |
| Conditions | CLSI M38-A2 broth microdilution; 32 clinical isolates of T. rubrum. |
Why This Matters
For researchers developing susceptibility assays or screening compounds, amorolfine serves as a critical intermediate control with a well-defined MIC range that is distinct from both terbinafine and ciclopirox, enabling validation of assay sensitivity across a dynamic range.
- [1] Rudramurthy, S. M., et al. (2014). In vitro antifungal susceptibility of dermatophytes and nondermatophyte molds from patients with onychomycosis in India. Antimicrobial Agents and Chemotherapy, 58(8), 4615-4621. View Source
